molecular formula C18H13BrN4O4 B2961430 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide CAS No. 1396707-69-9

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide

Cat. No.: B2961430
CAS No.: 1396707-69-9
M. Wt: 429.23
InChI Key: DFYQWUDCEMMOOL-UHFFFAOYSA-N
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Description

N-(6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide is a pyrimidine derivative featuring a benzo[d][1,3]dioxol-5-ylmethoxy substituent at position 6 and a 5-bromonicotinamide group at position 2. The benzo[d][1,3]dioxole moiety (a methylenedioxybenzene derivative) is associated with enhanced metabolic stability and binding affinity in pharmacologically active compounds, while the bromine atom on the nicotinamide group may influence electronic properties and target interactions .

Properties

IUPAC Name

N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O4/c19-13-4-12(6-20-7-13)18(24)23-16-5-17(22-9-21-16)25-8-11-1-2-14-15(3-11)27-10-26-14/h1-7,9H,8,10H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYQWUDCEMMOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxol Substituents

Several compounds share the benzo[d][1,3]dioxole moiety attached to pyrimidine or related heterocycles:

Compound Name / ID Key Substituents Synthesis Method Reference
Target Compound - 6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl
- 5-Bromonicotinamide
Not explicitly described in evidence; likely via nucleophilic substitution N/A
1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]pyrimidin-4-yl]-N-(2-methoxyethyl)azanesulfonamide (M5) - Benzo[d][1,3]dioxol-5-yl
- Hydroxyethyloxy
- Azanesulfonamide
Suzuki coupling of pyrimidine boronic ester with benzo[d][1,3]dioxole derivative
2-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide (3) - Benzo[d][1,3]dioxol-5-ylmethyl amino
- Dioxopiperidinyl isoindolinone
Substitution of 2-fluoroaniline with benzo[d][1,3]dioxol-5-ylmethanamine
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide - Benzo[d][1,3]dioxol-5-yl
- 4-Methylbenzoylthiazole
Cyclopropanecarboxamide coupling in pyridine

Key Observations :

  • The benzo[d][1,3]dioxole group is frequently introduced via Suzuki coupling (e.g., M5) or amine substitution (e.g., compound 3) .
  • The target compound’s 5-bromonicotinamide group is distinct; analogues often feature sulfonamides (M5) or carboxamides (compound 3) instead. Bromine may enhance steric bulk or electron-withdrawing effects compared to chlorine or methyl groups .
Pharmacological and Electronic Comparisons

Halogen Effects:

  • 5-Bromo vs. 5-Chloro : In , a 5-bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine intermediate is used. Bromine’s larger atomic radius and polarizability may improve binding to hydrophobic pockets compared to chlorine .

Bioactivity of Analogues:

  • M5 () : A key intermediate in synthesizing pipersentan, an endothelin receptor antagonist for pulmonary hypertension. The benzo[d][1,3]dioxole group likely contributes to metabolic stability and receptor affinity .
  • Compound 3 (): Targets cereblon or kinase pathways due to its isoindolinone-dioxopiperidine motif, a common scaffold in proteolysis-targeting chimeras (PROTACs) .

Catalysts and Solvents :

  • uses 4-toluenesulfonic acid in dioxane for pyrimidine functionalization, a common acid catalyst for amine substitutions .
  • employs pyridine for cyclopropanecarboxamide synthesis, facilitating deprotonation and nucleophilic attack .

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